molecular formula C5H8ClN3O B13801743 Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-

Katalognummer: B13801743
Molekulargewicht: 161.59 g/mol
InChI-Schlüssel: GIYISCXMLYNLBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- typically involves the reaction of imidazole derivatives with acetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product through nucleophilic substitution at the nitrogen atom of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield various acetylated derivatives .

Wirkmechanismus

The mechanism of action of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C5H8ClN3O

Molekulargewicht

161.59 g/mol

IUPAC-Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetyl chloride

InChI

InChI=1S/C5H8ClN3O/c6-4(10)3-9-5-7-1-2-8-5/h1-3H2,(H2,7,8,9)

InChI-Schlüssel

GIYISCXMLYNLBE-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)NCC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.